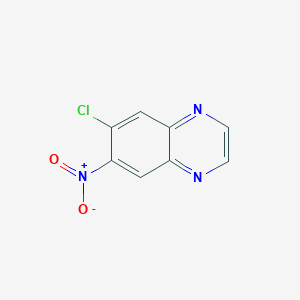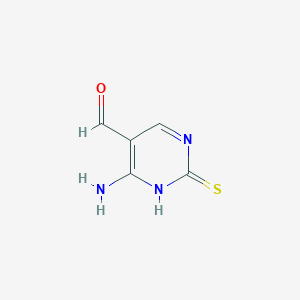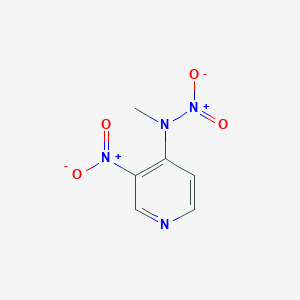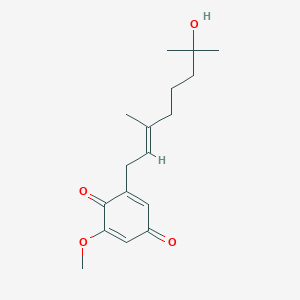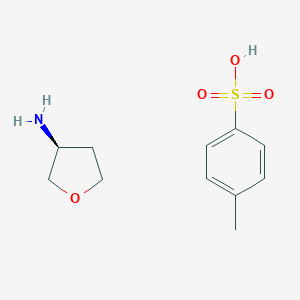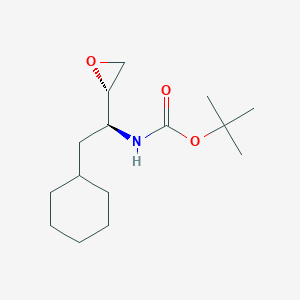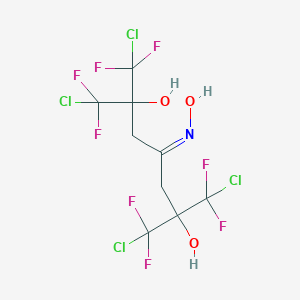
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime, commonly known as CDMFO, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the oxime family, which is characterized by the presence of a functional group (-NOH) attached to a carbon atom. CDMFO has been found to have several applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
CDMFO has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes by CDMFO has been shown to increase the levels of acetylcholine in the brain, which can have a number of physiological effects.
Efectos Bioquímicos Y Fisiológicos
CDMFO has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, CDMFO has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. CDMFO has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDMFO in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CDMFO is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving CDMFO. One potential area of research is the development of new compounds based on the structure of CDMFO. These compounds may have improved properties compared to CDMFO, such as increased potency or decreased toxicity. Another area of research is the investigation of the potential therapeutic applications of CDMFO and related compounds. These compounds may have applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of cholinergic neurons in the brain. Overall, CDMFO is a versatile compound that has a number of potential applications in scientific research and medicine.
Métodos De Síntesis
CDMFO can be synthesized through a multi-step process involving the reaction of several different chemicals. The synthesis of CDMFO typically begins with the reaction of 2,6-dichloro-1,7-difluoroheptane with sodium hydroxide, which results in the formation of 2,6-dichloro-1,7-difluoroheptanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative of the compound. The final step of the synthesis involves the reaction of the oxime derivative with thionyl chloride, which results in the formation of CDMFO.
Aplicaciones Científicas De Investigación
CDMFO has been used in various scientific research applications, including as a reagent for the synthesis of other compounds. For example, CDMFO has been used as a starting material for the synthesis of a number of fluorinated compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
101913-80-8 |
|---|---|
Nombre del producto |
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime |
Fórmula molecular |
C9H7Cl4F8NO3 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-4-hydroxyiminoheptane-2,6-diol |
InChI |
InChI=1S/C9H7Cl4F8NO3/c10-6(14,15)4(23,7(11,16)17)1-3(22-25)2-5(24,8(12,18)19)9(13,20)21/h23-25H,1-2H2 |
Clave InChI |
RFBJFEPPFAZMQR-UHFFFAOYSA-N |
SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES canónico |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Otros números CAS |
101913-80-8 |
Sinónimos |
2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluo ro-4-heptanon oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

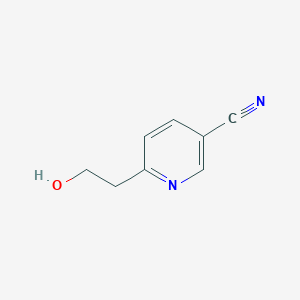
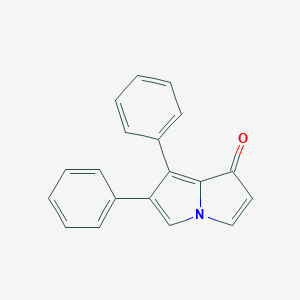
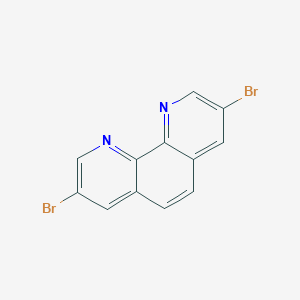
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
